molecular formula C20H19FINO B583793 AM694 3-iodo isomer CAS No. 1427325-91-4

AM694 3-iodo isomer

Cat. No.: B583793
CAS No.: 1427325-91-4
M. Wt: 435.3 g/mol
InChI Key: QIKGCUFVLWGTKU-UHFFFAOYSA-N
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Description

AM694 3-iodo isomer is a synthetic cannabinoid that is structurally related to AM694. It contains a 3-iodophenyl group linked by methanone to the indole base. This compound is primarily used for forensic and research applications and is not intended for human or veterinary use .

Preparation Methods

The synthesis of AM694 3-iodo isomer involves several steps:

    Starting Materials: The synthesis begins with the preparation of the indole base and the 3-iodophenyl group.

    Reaction Conditions: The indole base is reacted with the 3-iodophenyl group under specific conditions to form the final product.

    Industrial Production:

Chemical Reactions Analysis

AM694 3-iodo isomer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The 3-iodophenyl group can undergo substitution reactions with various nucleophiles.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may result in different substituted products.

Scientific Research Applications

AM694 3-iodo isomer has several scientific research applications:

Mechanism of Action

The mechanism of action of AM694 3-iodo isomer involves its interaction with cannabinoid receptors. The compound binds to cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) with high affinity. This binding leads to the activation of downstream signaling pathways, resulting in various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

AM694 3-iodo isomer is compared with other similar synthetic cannabinoids:

    AM694: The parent compound, AM694, contains a 3-iodophenyl group linked by methanone to the indole base. The 3-iodo isomer has a similar structure but with a different substitution pattern.

    RCS-8 4-methoxy isomer: Another synthetic cannabinoid with a different substitution pattern on the phenyl group.

    RCS-4: A synthetic cannabinoid with a different indole base and substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which may result in different binding affinities and physiological effects compared to other similar compounds.

Properties

IUPAC Name

[1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FINO/c21-11-4-1-5-12-23-14-18(17-9-2-3-10-19(17)23)20(24)15-7-6-8-16(22)13-15/h2-3,6-10,13-14H,1,4-5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKGCUFVLWGTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC(=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017331
Record name AM694 3-iodo isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-91-4
Record name AM694 3-iodo isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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